1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine
Description
Properties
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c28-21(19-8-10-20(11-9-19)27-17-22-23-24-27)26-15-13-25(14-16-26)12-4-7-18-5-2-1-3-6-18/h1-11,17H,12-16H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXZKQZQUNWDCE-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenylprop-2-en-1-yl group: This can be achieved through a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide.
Synthesis of the tetrazole-containing benzoyl group: This step involves the reaction of 4-bromobenzoyl chloride with sodium azide to form the tetrazole ring.
Coupling of the two intermediates: The final step involves the coupling of the phenylprop-2-en-1-yl group with the tetrazole-containing benzoyl group using a piperazine linker under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for oxidation to ketones.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Epoxides or ketones.
Reduction: Alkanes.
Substitution: Various tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a synthetic derivative that has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article delves into its applications, focusing on scientific research findings, potential therapeutic uses, and relevant case studies.
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. Studies have synthesized various piperazine derivatives, including those similar to the target compound, and tested their efficacy against different bacterial strains. For example, compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
Anticancer Potential
Piperazine derivatives have been explored for their anticancer activities. In vitro studies have demonstrated that certain piperazine-based compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. The incorporation of the tetrazole moiety in the target compound may enhance its potency against specific cancer cell lines, as tetrazoles are known for their ability to interact with biological targets .
Neurological Applications
The compound's structure suggests potential neuroprotective properties. Research has shown that similar piperazine derivatives can inhibit neuroinflammation and protect dopaminergic neurons from degeneration. This is particularly relevant in models of neurodegenerative diseases such as Parkinson's disease, where inflammation plays a critical role . The ability to cross the blood-brain barrier due to its lipophilic nature may further enhance its therapeutic applications in neurology.
Cardiovascular Effects
Some studies have indicated that piperazine derivatives can act as platelet aggregation inhibitors, which could be beneficial in preventing thrombotic diseases. The structural similarity of the target compound to known antiplatelet agents may suggest its potential utility in cardiovascular therapeutics .
Case Study 1: Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry evaluated a series of piperazine derivatives for their antimicrobial activity. Among the tested compounds, those with structural similarities to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, demonstrating their potential as new antimicrobial agents .
Case Study 2: Neuroprotective Effects
In an investigation published in the Journal of Neurochemistry, researchers explored the neuroprotective effects of several piperazine derivatives in models of oxidative stress-induced neuronal damage. The results indicated that compounds with similar structures to the target compound significantly reduced neuronal death and inflammation markers, supporting their potential use in treating neurodegenerative diseases .
Case Study 3: Anticancer Activity
A paper from Molecular Cancer Therapeutics reported on a series of piperazine-based compounds tested against various cancer cell lines. One derivative showed a significant reduction in cell viability at low micromolar concentrations, suggesting that modifications to the piperazine structure could lead to promising anticancer agents .
Mechanism of Action
The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The phenylprop-2-en-1-yl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their biological activities:
Key Observations:
Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole in the target compound may mimic carboxyl groups in receptor binding, offering improved metabolic stability compared to flunarizine’s fluorophenyl groups .
Anticancer Potential: Compound 5a () demonstrates cytotoxicity across multiple cancer lines, highlighting the role of benzoyl/chlorobenzhydryl substituents. The target compound’s tetrazolyl-benzoyl group could enhance selectivity or potency .
Antibacterial Activity : Derivatives with methoxyphenyl-cinnamyl groups () show efficacy against bacteria, suggesting the target compound’s cinnamyl-tetrazole combination may broaden its antimicrobial scope .
Biological Activity
The compound 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine represents a novel class of piperazine derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine ring, a phenylpropene moiety, and a tetrazole group. Its molecular formula is with a molecular weight of 349.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.41 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives, including those similar to our compound. For instance, compounds with structural similarities have demonstrated significant growth inhibition in various cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer).
In a study evaluating the growth inhibition of several piperazine derivatives, compounds exhibited varying degrees of cytotoxicity against pancreatic cancer cell lines, with notable activity observed in the MiaPaCa-2 and PANC-1 lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways associated with cell proliferation and survival .
The proposed mechanism involves the inhibition of specific protein-protein interactions critical for cancer cell survival. For example, the tetrazole moiety may enhance binding affinity to target proteins involved in oncogenic pathways, thereby inducing apoptosis in malignant cells. Additionally, the phenylpropene structure may contribute to increased lipophilicity, facilitating membrane penetration and enhancing bioavailability .
Case Study 1: In Vitro Cytotoxicity Evaluation
A focused library of piperazine derivatives was synthesized and screened for cytotoxicity against human cancer cell lines. The results indicated that compounds with bulky substituents on the phenyl ring exhibited enhanced activity compared to their less substituted counterparts. Specifically, one derivative showed a GI50 value of 14 µM against MCF-7 cells, indicating potent anticancer activity .
Case Study 2: Anti-inflammatory Effects
In addition to anticancer properties, similar piperazine derivatives have been studied for anti-inflammatory effects. A derivative exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Cell Lines Tested |
|---|---|---|
| Anticancer Activity | Significant | MCF-7, A2780 |
| Anti-inflammatory | Moderate | Not specified |
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield of 1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine while minimizing by-product formation?
- Methodological Answer : The synthesis typically involves coupling piperazine derivatives with functionalized aryl groups. For example, nucleophilic substitution reactions using K₂CO₃ as a base in DMF or acetonitrile under reflux can improve yield (as seen in analogous piperazine syntheses). Monitoring via TLC (e.g., hexane:ethyl acetate = 2:1) ensures reaction progression, while chromatographic purification (silica gel, ethyl acetate:hexane = 1:8) isolates the product . Optimizing stoichiometry (e.g., 1.2 equivalents of propargyl bromide relative to piperazine) reduces side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns on the piperazine ring and stereochemistry of the (2E)-styryl group.
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity >95% .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against targets like DPP-IV or serotonin receptors (5-HT1A) using fluorogenic substrates (e.g., H-Gly-Pro-AMC for DPP-IV) .
- Cell viability assays (MTT/WST-1): Evaluate cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .
- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A) quantify affinity (IC₅₀ values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize the role of the tetrazole and styryl groups in modulating biological activity?
- Methodological Answer :
- Tetrazole as a bioisostere : Compare activity with carboxylic acid analogs (tetrazole mimics COOH in pH-dependent environments). Use molecular docking (e.g., AutoDock Vina) to assess hydrogen bonding with target proteins .
- Styryl group conformation : Computational modeling (DFT or MD simulations) evaluates coplanarity with the piperazine ring, which influences receptor binding (e.g., 5-HT1A antagonism) .
- Synthetic analogs : Replace styryl with cyclohexenyl or fluorinated aryl groups to test steric/electronic effects on potency .
Q. What experimental approaches resolve contradictions in toxicity vs. efficacy profiles observed in preclinical studies?
- Methodological Answer :
- Toxicity assays : Measure hepatic (ALT/AST levels in serum) and renal (creatinine clearance) toxicity in rodent models at therapeutic doses .
- Pharmacokinetic profiling : Assess bioavailability (oral vs. intravenous) and metabolic stability (microsomal incubation) to identify toxic metabolites .
- Dose optimization : Use Hill slope analysis to separate efficacy (EC₅₀) from toxicity (LD₅₀) .
Q. How do solvation effects and protonation states of the piperazine ring influence its physicochemical properties?
- Methodological Answer :
- pKa determination : Use potentiometric titration or NMR pH titration to identify protonation sites (piperazine N1 vs. N4).
- LogP measurement (shake-flask/HPLC): Quantify hydrophobicity changes when the tetrazole is deprotonated .
- Solubility studies : Compare aqueous solubility at pH 2 (stomach) vs. pH 7.4 (bloodstream) to guide formulation strategies .
Q. What mechanistic insights can be gained from studying this compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify metabolic liabilities .
- Metabolite identification : LC-MS/MS analysis of hepatic microsomal incubations detects oxidative metabolites (e.g., hydroxylation at styryl phenyl ring) .
- DDI risk assessment : Calculate R-values (CYP inhibition) to predict drug-drug interaction potential .
Methodological Considerations for Data Interpretation
Q. How should researchers address batch-to-batch variability in biological activity due to synthetic impurities?
- Recommendations :
- Quality control : Enforce strict chromatographic purification (≥95% purity via HPLC) and characterize impurities by LC-MS .
- Statistical analysis : Use ANOVA to compare bioactivity across batches; exclude outliers with Grubbs’ test .
Q. What computational tools are most effective for predicting off-target interactions?
- Recommendations :
- SwissTargetPrediction : Screens for GPCRs, kinases, and ion channels.
- Molecular dynamics simulations (GROMACS): Models binding stability to unintended targets (e.g., hERG channel) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
